molecular formula C10H12INO2 B168922 (S)-methyl 2-amino-3-(4-iodophenyl)propanoate CAS No. 113850-77-4

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Cat. No.: B168922
CAS No.: 113850-77-4
M. Wt: 305.11 g/mol
InChI Key: FFJCJOBIONHKJL-VIFPVBQESA-N
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Description

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate is a chiral amino acid ester derivative featuring a methyl ester group, an (S)-configured α-amino group, and a 4-iodophenyl substituent on the β-carbon. This compound is structurally related to phenylalanine derivatives, with the iodine atom at the para position of the aromatic ring imparting unique electronic and steric properties. It is often synthesized via Boc-protection strategies, as evidenced by its synonym Boc-Phe(4-I)-OMe . The iodine substituent enhances molecular weight (MW: ~347.2 g/mol) and may confer utility in radiopharmaceuticals or as a heavy atom in X-ray crystallography.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJCJOBIONHKJL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293817
Record name 4-Iodo-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113850-77-4
Record name 4-Iodo-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113850-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-iodophenyl)propanoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Amino Group Protection Reactions

The primary amine in (S)-methyl 2-amino-3-(4-iodophenyl)propanoate undergoes protection reactions to enable further functionalization.

Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) yields the Boc-protected derivative:
Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
Conditions :

  • Solvent: Dry DCM

  • Temperature: 0°C → room temperature

  • Reaction time: 20 hours

ParameterValue
Yield99% (HCl salt) , 91%
Key ReagentsBoc₂O, Et₃N
WorkupSilica gel chromatography (ethyl acetate/hexane)

NMR Data :

  • Boc-protected product: δ 1.40 ppm (s, 9H, Boc group)

  • Aromatic protons: δ 7.70 ppm (d, J = 8.4 Hz, 2H)

Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodophenyl moiety participates in transition-metal-catalyzed coupling reactions, leveraging the iodo substituent as a reactive site.

Suzuki-Miyaura Coupling

Reaction : Cross-coupling with 4-bromophenyl boronic acid using PdCl₂ catalyst.
Product : Methyl (S)-3-(4-(4-bromobenzoyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

ParameterValue
CatalystPdCl₂
BaseK₂CO₃
SolventCOware reaction vessel
YieldNot explicitly reported

Sonogashira Coupling

Reaction : Alkynylation with ethynyltrimethylsilane.
Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4-((trimethylsilyl)ethynyl)benzoyl)phenyl)propanoate

ParameterValue
CatalystPd(PPh₃)₂Cl₂, CuI
SolventAnhydrous THF
TemperatureReflux
Yield91%

Workup :

  • Acidic wash (1 M HCl)

  • Chromatography (ethyl acetate/hexane gradient)

Ester Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though direct examples are not explicitly detailed in the provided sources. Analogous reactions suggest:

Potential Pathway :

  • Reagent: LiOH or HCl in aqueous methanol

  • Product: (S)-2-amino-3-(4-iodophenyl)propanoic acid

Scientific Research Applications

Radiopharmaceutical Development

One of the most significant applications of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate is in the synthesis of radioiodinated compounds for imaging and therapeutic purposes in oncology.

Case Study: Radioiodinated Phenylalanine Derivatives

Research has shown that derivatives of 4-iodophenylalanine, including this compound, can be effectively radioiodinated to produce tracers for Positron Emission Tomography (PET) imaging. A study demonstrated the synthesis of radioiodinated 4-iodophenylalanine with high radiochemical yields, which was then tested for uptake in MCF-7 breast cancer cells. The uptake was comparable to that of standard phenylalanine, indicating potential for tumor targeting and imaging applications .

Amino Acid Transport Studies

The compound has been utilized to investigate amino acid transport mechanisms in cancer cells. The uptake studies reveal that radioiodinated derivatives can be effectively transported into cells via amino acid transporters, which is crucial for developing targeted therapies.

Case Study: In Vitro Uptake Analysis

In vitro studies indicated that this compound exhibits significant uptake in cancer cell lines, with concentration-dependent inhibition observed when unlabeled phenylalanine was introduced. This suggests that such compounds could be used to explore amino acid transport pathways and their implications in cancer metabolism .

Synthetic Chemistry Applications

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules.

Example: Asymmetric Synthesis

Recent studies have employed this compound in asymmetric reactions, such as the Henry reaction, utilizing cobalt complexes as catalysts. This application underscores its role in developing chiral compounds that are vital for pharmaceuticals .

Pharmacological Potential

The pharmacological properties of this compound have been explored in various contexts, particularly due to its structural similarity to known neurotransmitters and its potential role as a therapeutic agent.

Research Insights

Investigations into the compound's effects on neurotransmitter systems suggest it may influence pathways related to mood regulation and cognitive function. However, further studies are necessary to elucidate its full pharmacological profile and therapeutic potential .

Summary Table of Applications

Application AreaDescriptionKey Findings
Radiopharmaceutical DevelopmentSynthesis of radioiodinated compounds for imaging and therapyHigh radiochemical yields; effective tumor targeting in vitro
Amino Acid Transport StudiesInvestigation of amino acid transport mechanisms in cancer cellsSignificant uptake; concentration-dependent inhibition observed
Synthetic ChemistryIntermediate for asymmetric synthesis and other chemical transformationsUtilized in asymmetric Henry reactions; valuable building block for complex molecules
Pharmacological PotentialExploration of effects on neurotransmitter systemsPotential influence on mood regulation; requires further research

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then interact with biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate -NO₂ C₁₀H₁₂N₂O₄ 224.21 Precursor for nitro reduction to amines ; used in antimycobacterial scaffolds
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate -OCH₃ C₁₁H₁₅NO₃ 209.24 Enhanced solubility due to electron-donating methoxy group; pharmaceutical intermediate
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate -CH=CH₂ C₁₂H₁₅NO₂ 205.25 Cross-coupling substrate for polymer or bioconjugate synthesis; stabilized with TBC
(2S)-2-Amino-3-(4-cyanophenyl)propanoate hydrochloride -CN C₁₀H₁₁ClN₂O₂ 226.66 Cyano group enhances polarity; used in peptidomimetics
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate -OH C₁₀H₁₃NO₃ 195.21 Phenolic hydroxyl enables hydrogen bonding; crystallographically characterized

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity of the aromatic ring, favoring nucleophilic substitution or reduction reactions. Conversely, electron-donating groups (e.g., -OCH₃, -OH) enhance solubility and stability .
  • Steric Impact : The bulky iodine atom in the target compound may hinder enzymatic degradation or improve binding specificity in protein targets compared to smaller substituents like -OH or -OCH₃ .
  • Biological Activity: Derivatives with -NO₂ or thiazole-modified side chains (e.g., compounds in ) exhibit antimycobacterial activity, suggesting substituent-dependent bioactivity .

Ester and Protecting Group Variations

  • Boc-Protected Analog: The tert-butoxycarbonyl (Boc) group in methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate enhances stability during solid-phase peptide synthesis (SPPS) .
  • Hydrochloride Salts: (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride () demonstrates improved crystallinity and handling compared to freebase forms .

Biological Activity

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate, also known as methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including an amino group and a 4-iodophenyl substituent, contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure Overview

The molecular formula for this compound is C₁₁H₁₄I N O₂, with a molecular weight of approximately 341.57 g/mol. The presence of the iodine atom enhances the compound's lipophilicity, which may influence its interactions within biological systems.

Key Features

FeatureDescription
Amino Group Facilitates hydrogen bonding and enzyme interactions.
Iodophenyl Group Enhances lipophilicity and potential receptor binding.
Methyl Ester Group Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in halogen bonding, modulating enzyme or receptor activities.

Interaction Studies

Research indicates that this compound may interact with several biological pathways:

  • Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : Studies suggest that it may act as a ligand for certain receptors, influencing signal transduction pathways.

Pharmacological Applications

This compound has been investigated for various therapeutic potentials:

  • Neurological Disorders : Its structural similarity to neurotransmitters suggests potential applications in treating conditions such as depression and anxiety.
  • Cancer Research : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antitumor properties.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, suggesting its role in cancer therapy .
  • Neuropharmacological Evaluation : Research indicated that this compound could enhance synaptic plasticity in animal models, pointing towards its potential use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesNotable Properties
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoateHydroxy group instead of iodinePotential antioxidant properties
Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochlorideIodine at position 2 on phenyl ringDifferent biological activity profile
Methyl (3S)-3-amino-3-(3-iodophenyl)propanoateIodine at position 3Distinct pharmacological effects

The specific placement of the iodine atom on the phenyl ring significantly influences the lipophilicity and biological interactions compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing (S)-methyl 2-amino-3-(4-iodophenyl)propanoate?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding amino acid derivative. For example:

Amino Acid Activation : Protect the amino group of 2-amino-3-(4-iodophenyl)propanoic acid using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

Esterification : React the protected acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or acid catalyst (e.g., H₂SO₄) to form the methyl ester .

Deprotection : Remove the protecting group under mild acidic (e.g., TFA for Boc) or hydrogenolytic (for Cbz) conditions.
Characterization via NMR (¹H/¹³C) and IR confirms the ester bond and stereochemistry .

Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm >98% enantiomeric excess .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related compounds (e.g., (S)-methyl 2-amide derivatives) .
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous (S)-configured amino acid esters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.6–3.7 ppm), aromatic protons (δ ~7.2–7.8 ppm), and amino protons (δ ~1.5–2.5 ppm, if unprotected) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and N-H bends (~1650 cm⁻¹) .
  • Mass Spectrometry (ESI/MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns, with sodium adducts ([M+Na]⁺) observed in ion clustering studies .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) in the esterification step to enhance stereoselectivity.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired (R)-enantiomer from a racemic mixture .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via recrystallization .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The iodo substituent may confer stability under acidic conditions, as seen in halogenated aryl analogs .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Methyl esters typically degrade above 150°C, but the 4-iodophenyl group may lower thermal stability due to steric effects .

Q. How can the reactivity of the 4-iodophenyl group be exploited in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to replace iodine with aryl groups. Monitor reaction progress via TLC and purify via column chromatography .
  • Ultrasound-Assisted Reactions : Enhance coupling efficiency by reducing reaction time and catalyst loading, as demonstrated in iodobenzene derivatives .

Q. What in vitro assays are suitable for probing its potential bioactivity (e.g., anti-inflammatory effects)?

  • Methodological Answer :
  • Cytokine Inhibition Assays : Treat monocyte/macrophage cells (e.g., THP-1) with the compound and measure IL-6 or TNF-α levels via ELISA, following protocols for structurally related anti-cytokine esters .
  • NF-κB Pathway Analysis : Use luciferase reporter assays to assess inhibition of NF-κB activation, a common target of halogenated aryl compounds .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting spectral data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., (S)-methyl 2-amino-3-(4-chlorophenyl)propanoate) to identify discrepancies in aromatic or amino proton regions .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as applied to confirm the configuration of (S)-methyl amide derivatives .

Q. What computational methods support the interpretation of its physicochemical properties?

  • Methodological Answer :
  • DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using Gaussian or ORCA software. Compare with experimental data to validate the optimized geometry .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends observed in vitro .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-methyl 2-amino-3-(4-iodophenyl)propanoate
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(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

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